N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)urea
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(4-fluorophenyl)urea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a urea linkage between two aromatic rings, one of which is substituted with a chloro and trifluoromethyl group, while the other is substituted with a fluorine atom. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(4-fluorophenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the aniline derivative to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(4-fluorophenyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nitrating agents, or alkylating agents can be used under conditions like elevated temperatures or the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are employed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated or alkylated derivatives, while hydrolysis results in the formation of amines.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
- N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(4-chlorophenyl)urea
- N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(4-bromophenyl)urea
- N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(4-methylphenyl)urea
These compounds share a similar core structure but differ in the substituents on the aromatic rings The presence of different substituents can significantly influence their chemical and physical properties, as well as their biological activities
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4N2O/c15-12-6-5-10(7-11(12)14(17,18)19)21-13(22)20-9-3-1-8(16)2-4-9/h1-7H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARZLOZNFCQDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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